molecular formula C14H11N7O B13850957 4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide

4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B13850957
M. Wt: 293.28 g/mol
InChI Key: SSZRHGPWKNHXMC-UHFFFAOYSA-N
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Description

4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of two linked nitrogen atoms at the terminal position. The compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide typically involves the reaction of 4’-bromomethyl-[1,1’-biphenyl]-2-carboxamide with sodium azide under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the bromine atom with the azide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.

    Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Sodium azide (NaN3) is commonly used for azide substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide involves the interaction of its diazo group with various molecular targets. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications to achieve specific outcomes.

Comparison with Similar Compounds

Similar Compounds

    4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Similar in structure but with a nitrile group instead of a carboxamide group.

    4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide: Similar but with an azide group instead of a diazo group.

Uniqueness

4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide is unique due to its specific diazo functionality, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H11N7O

Molecular Weight

293.28 g/mol

IUPAC Name

2-[4-(diazidomethyl)phenyl]benzamide

InChI

InChI=1S/C14H11N7O/c15-13(22)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(18-20-16)19-21-17/h1-8,14H,(H2,15,22)

InChI Key

SSZRHGPWKNHXMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(N=[N+]=[N-])N=[N+]=[N-])C(=O)N

Origin of Product

United States

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